3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
The compound appears to contain a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . Pyridine derivatives are found in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and varied, depending on the specific structures involved .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with various functional groups attached. These include an aminoethylidene group, a cyano group, an oxopropyl group, a methylsulfanyl group, and a carboxylate group .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including reactions with acid anhydrides . The specific reactions would depend on the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Pyridine derivatives generally have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Scientific Research Applications
Synthesis of Aryl Tethered 1,2-Dihydro-2-oxopyridine-3-carboxylic Acids
An innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids has been developed. This involves the nucleophile-induced ring transformation of methyl 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carboxylates using cyanamide or arylamidine in excellent yields (Pratap et al., 2007).
Formation of Pyrrolo[3,2-d]pyrimidines
Methyl 3-{[(benzoylamino)(methylsulfanyl)methylidene]amino}-4-(3-pyridinylmethyl)-1H-pyrrole-2-carboxylate was selectively converted to 2-amino-7-(3-pyridinylmethyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-one in methanolic ammonia in the presence of sodium amide (Pathak, 2000).
Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones
An efficient one-pot synthesis of 2-amino-6-aryl-4-methylsulfanylpyridines and 6-aryl-3-cyano-4-methylsulfanyl-2(1H)-pyridinone has been illustrated. This method involves ring transformation of 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-ones by urea through different reaction conditions (Goel et al., 2005).
Intramolecular 6-Endo-Dig-Cyclization
5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester reacted with bases to give ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate as a result of intramolecular 6-endo-dig-cyclization of thioketene generated in situ with an internal CH2NH2 nucleophile (Remizov et al., 2019).
Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines
The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in an ethanolic solution containing a catalytic amount of piperidine and α-cyanoacrylic esters in pyridine affords the corresponding 4H-pyrano[3,2-c]pyridines (Mekheimer et al., 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4-amino-3-cyano-2-oxopent-3-enyl) 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8(15)10(6-14)11(17)7-19-13(18)9-4-3-5-16-12(9)20-2/h3-5H,7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANBRKJZWBWVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)COC(=O)C1=C(N=CC=C1)SC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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